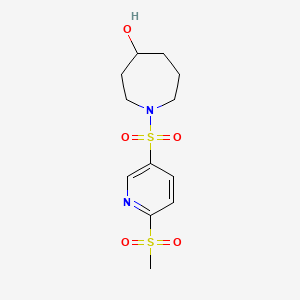
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfonyl group and an azepane ring with a sulfonyl group
Preparation Methods
The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol involves several steps, typically starting with the preparation of the pyridine and azepane precursors. One common method involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the oxidation of the resultant intermediate . Industrial production methods often involve optimizing these reactions to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol can be compared to other sulfonyl-containing compounds such as sulfonamides and sulfonylureas. These compounds share similar functional groups but differ in their overall structure and specific applications. For example, sulfonamides are widely used as antibiotics, while sulfonylureas are used in diabetes treatment. The unique combination of the pyridine and azepane rings in this compound distinguishes it from these other compounds .
Properties
IUPAC Name |
1-(6-methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-20(16,17)12-5-4-11(9-13-12)21(18,19)14-7-2-3-10(15)6-8-14/h4-5,9-10,15H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBTQVOLVTHAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














